molecular formula C21H30N2O3 B2491908 3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea CAS No. 1797331-54-4

3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea

Cat. No.: B2491908
CAS No.: 1797331-54-4
M. Wt: 358.482
InChI Key: DMUJWKCFAHPBCR-UHFFFAOYSA-N
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Description

3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea is a synthetic organic compound characterized by its unique adamantane and phenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 2-methoxyadamantane with a suitable alkylating agent to introduce the methoxy group. This intermediate is then reacted with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxyadamantane carboxylic acid, while reduction of the urea linkage may produce the corresponding amine derivative.

Scientific Research Applications

3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The adamantane group is known for its ability to interact with biological membranes, potentially altering their properties. The phenoxyethyl group may interact with receptors or enzymes, modulating their activity. The urea linkage can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Known for its use in protection/deprotection sequences in organic synthesis.

    Adamantane derivatives: Widely studied for their unique structural properties and applications in medicinal chemistry.

Uniqueness

3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea is unique due to the combination of the adamantane and phenoxyethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-[(2-methoxy-2-adamantyl)methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-25-21(17-10-15-9-16(12-17)13-18(21)11-15)14-23-20(24)22-7-8-26-19-5-3-2-4-6-19/h2-6,15-18H,7-14H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUJWKCFAHPBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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